Kuwanon Y
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
105016-28-2 |
|---|---|
Molecular Formula |
C34H30O9 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(2,4-dihydroxyphenyl)-[6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone |
InChI |
InChI=1S/C34H30O9/c1-17-10-25(23-8-6-21(36)15-28(23)39)32(34(43)24-9-7-22(37)16-29(24)40)26(11-17)33-30(41)12-18(13-31(33)42)2-3-19-4-5-20(35)14-27(19)38/h2-9,11-16,25-26,32,35-42H,10H2,1H3/b3-2+ |
InChI Key |
YYUHPJKWIHNMSV-NSCUHMNNSA-N |
SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |
Isomeric SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)/C=C/C5=C(C=C(C=C5)O)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |
Synonyms |
kuwanon Y |
Origin of Product |
United States |
Biosynthetic Pathways and Natural Origin of Kuwanon Y
Isoprenoid Biosynthesis Pathways Relevant to Prenylflavonoid Formation
All isoprenoids, including the prenyl units attached to flavonoids, are derived from two universal five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) portlandpress.comwikipedia.orgmdpi.comgenome.jpfrontiersin.orggenome.jp. These precursors are synthesized via two distinct and evolutionarily separate metabolic pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway portlandpress.comgenome.jpfrontiersin.orggenome.jp.
The MVA pathway, typically found in eukaryotes, archaea, and some bacteria, initiates with the condensation of three molecules of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate portlandpress.comfrontiersin.orgwikipedia.org. Subsequent phosphorylation and decarboxylation steps yield IPP and DMAPP frontiersin.orgwikipedia.org.
In contrast, the MEP pathway, prevalent in bacteria and plant plastids, begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP) portlandpress.comfrontiersin.orgresearchgate.net. A series of enzymatic reactions then convert DXP into 2-C-methyl-D-erythritol 4-phosphate (MEP), and ultimately to IPP and DMAPP researchgate.netwikipedia.orgsigmaaldrich.com.
Independent Isoprenoid Biosynthetic Routes in Morus alba Cell Cultures
Research on Morus alba callus tissues has revealed the operation of two independent isoprenoid biosynthetic pathways within the cell cultures jst.go.jpnih.gov. These pathways exhibit differential sensitivities to inhibitors, suggesting their distinct nature and compartmentalization.
One pathway is responsible for the biosynthesis of sterols and is susceptible to inhibition by compactin (ML-236) jst.go.jpnih.gov. This characteristic is typical of the MVA pathway, which is known to produce sterols in the cytosol of plant cells genome.jp.
The other pathway, involved in the synthesis of isoprenoid-phenols, including prenylflavonoids like Kuwanon Y, demonstrates resistance to compactin in Morus alba cell cultures jst.go.jpnih.gov. This resistance, coupled with the nature of its products, indicates the involvement of the MEP pathway, which typically operates in plastids and is responsible for a variety of isoprenoids, including those found in secondary metabolites genome.jp.
The presence of these independent pathways highlights the metabolic flexibility of Morus alba in producing a diverse array of isoprenylated compounds.
| Pathway | Primary Products in Morus alba Cell Cultures | Susceptibility to Compactin | Typical Cellular Compartment |
| Mevalonate (MVA) | Sterols | Susceptible jst.go.jpnih.gov | Cytosol genome.jp |
| MEP (Non-Mevalonate) | Isoprenoid-phenols (e.g., Prenylflavonoids) | Resistant jst.go.jpnih.gov | Plastids genome.jp |
Interplay with Primary Metabolic Cycles (e.g., Glycolysis, Pentose-Phosphate Cycle)
The carbon precursors for both the MVA and MEP pathways are ultimately derived from primary metabolic cycles. The MVA pathway utilizes acetyl-CoA, which is a key product of glycolysis and fatty acid metabolism portlandpress.comfrontiersin.org.
For the MEP pathway, the initial substrates are pyruvate and D-glyceraldehyde 3-phosphate (GA3P) portlandpress.comfrontiersin.orgresearchgate.net. Pyruvate is a direct end-product of glycolysis, while GA3P is an intermediate of both glycolysis and the pentose-phosphate cycle portlandpress.comwikipedia.orgnih.govnih.gov.
Crucially, in Morus alba callus tissues, studies involving the administration of [1,3-13C2]- and [2-13C]-glycerol have demonstrated a novel route for isoprenoid biosynthesis of prenylflavonoids, involving a junction of glycolysis and the pentose-phosphate cycle jst.go.jpnih.gov. This indicates that the carbon flow from these central metabolic pathways directly contributes to the synthesis of the isoprenoid units necessary for this compound formation. Furthermore, in photosynthetic organisms like cyanobacteria, isoprenoid biosynthesis is stimulated by products of the pentose (B10789219) phosphate (B84403) cycle, such as dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GA3P), suggesting alternative entry routes for these precursors nih.govresearchgate.net. The pentose phosphate pathway is known to generate NADPH, essential for reductive biosynthesis, and pentose sugars, including ribose 5-phosphate, which can be interconverted with glycolysis intermediates wikipedia.orgnih.gov. This intricate interplay ensures a continuous supply of building blocks for the diverse array of isoprenoids, including those integral to prenylflavonoids like this compound.
Chemical Synthesis Strategies for Kuwanon Y and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a fundamental strategy in organic synthesis that involves working backward from the target molecule to simpler precursor structures through a series of conceptual bond disconnections. frontiersin.orgscribd.com This method aims to simplify the target and identify multiple potential synthetic routes. scribd.com For Kuwanon Y, a key retrosynthetic disconnection involves the crucial Diels-Alder cycloaddition, which forms the central cyclohexene (B86901) ring. rhhz.netresearchgate.net This reaction typically involves a chalcone (B49325) derivative as the dienophile and a dehydroprenylstilbene or similar diene as the diene component. researchgate.netnih.gov The inherent complexity of this compound's polycyclic structure and multiple stereogenic centers necessitates careful planning of these disconnections to ensure efficient and stereoselective synthesis. rhhz.netresearchgate.netnih.gov
Total Synthesis Approaches for this compound and Related Diels-Alder Adducts
Total synthesis efforts for this compound and related mulberry Diels-Alder adducts (MDAAs) have explored both racemic and enantioselective methodologies, often featuring the biomimetic Diels-Alder cycloaddition as a central step. rhhz.netresearchgate.netresearchgate.net
Racemic total syntheses of Diels-Alder-type adducts, including the heptamethyl ether derivative of (±)-Kuwanon Y, have been achieved through convergent strategies. researchgate.netnih.gov A notable example involved the synthesis of (±)-kuwanol E and the heptamethyl ether derivative of (±)-Kuwanon Y via a nine-step convergent route. researchgate.netnih.gov This synthesis utilized a 2′-hydroxychalcone and a dehydroprenylstilbene as key building blocks. researchgate.netnih.gov The core cyclohexene skeleton, containing three stereogenic centers, was constructed through a Lewis acid-mediated biomimetic intermolecular Diels-Alder [4+2] cycloaddition. researchgate.netnih.gov A critical aspect of this racemic approach was the temperature-controlled endo/exo diastereoselectivity of the Diels-Alder reaction. researchgate.netnih.gov
The enantioselective total synthesis of (+)-Kuwanon Y, along with (-)-kuwanon X and (+)-kuwanol A, has been successfully accomplished using asymmetric Diels-Alder cycloaddition. acs.orgpku.edu.cnnih.gov These syntheses are often inspired by the proposed biosynthesis of these natural products. acs.orgmsu.edu A key strategy involves the use of chiral Lewis acids, such as VANOL (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or VAPOL (2,2'-bis(diphenylphosphino)-1,1'-biphenyl-2,2'-diol)/boron complexes, to promote the asymmetric Diels-Alder reaction. acs.orgpku.edu.cnnih.gov This approach has demonstrated high exo selectivity (e.g., exo/endo = 13/1), a significant achievement given the challenges in controlling stereochemistry in these complex systems. acs.orgpku.edu.cnnih.gov The enantioselective synthesis of related prenylflavonoid Diels-Alder natural products has also employed biosynthesis-inspired asymmetric Diels-Alder cycloadditions mediated by chiral ligand/boron Lewis acids. msu.edupku.edu.cn
Biomimetic Diels-Alder Cycloaddition as a Central Synthetic Strategy
The Diels-Alder reaction is a powerful tool for constructing complex polycyclic structures and is considered a central strategy in the biomimetic synthesis of Diels-Alder-type adducts (DAAs) from Morus species. mdpi.comresearchgate.netrsc.org The biosynthesis of these natural products is believed to involve an enzyme-controlled [4+2] cycloaddition between a dehydroprenylphenol diene and a chalcone dienophile. mdpi.combeilstein-journals.org
Lewis acids play a crucial role in promoting and controlling the Diels-Alder cycloaddition reactions in the synthesis of this compound and its analogues. researchgate.netnih.govresearchgate.netnih.gov They enhance the reactivity of the dienophile by coordinating with electron-withdrawing groups, thereby lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy and facilitating the reaction with the diene's HOMO (Highest Occupied Molecular Orbital). researchgate.netrsc.org For instance, the racemic total synthesis of the heptamethyl ether derivative of (±)-Kuwanon Y featured a Lewis acid-mediated intermolecular Diels-Alder [4+2] cycloaddition as a key step. researchgate.netnih.gov In enantioselective approaches, chiral Lewis acids, such as boron complexes with VANOL or VAPOL ligands, are employed to induce asymmetry and control the stereochemical outcome of the cycloaddition. acs.orgpku.edu.cnnih.govpku.edu.cn
Controlling the endo/exo diastereoselectivity is a critical challenge in the Diels-Alder reactions involved in this compound synthesis. researchgate.netresearchgate.netlibretexts.org The endo product is often kinetically favored due to secondary orbital interactions, while the exo product can be thermodynamically favored. libretexts.org In the synthesis of (±)-kuwanol E and the heptamethyl ether derivative of (±)-Kuwanon Y, the endo/exo diastereoselectivity of the Lewis acid-mediated Diels-Alder cycloaddition was found to be temperature-controlled. researchgate.netnih.gov This indicates that by carefully adjusting reaction conditions, chemists can influence the ratio of diastereomeric products. In enantioselective syntheses, chiral Lewis acids are designed not only to control enantioselectivity but also to achieve high diastereoselectivity. For example, in the enantioselective total syntheses of (+)-Kuwanon Y, the asymmetric Diels-Alder cycloaddition promoted by chiral VANOL or VAPOL/boron Lewis acid showed high exo selectivity (exo/endo = 13/1), which was a significant improvement over previous syntheses of related natural products. acs.orgpku.edu.cnnih.gov
Development of Convergent and Step-Economical Synthetic Routes
The total synthesis of this compound and its derivatives has largely revolved around biomimetic Diels-Alder [4+2] cycloaddition reactions, which are considered highly convergent and step-economical for constructing the intricate six-membered ring core. This approach leverages the inherent ability of the Diels-Alder reaction to form complex cyclic structures with precise stereochemistry from simpler building blocks. nih.govfishersci.fiplantaedb.comuni.lunih.gov
One notable convergent strategy involved the synthesis of the heptamethyl ether derivative of (±)-Kuwanon Y. This nine-step route featured a Lewis acid-mediated intermolecular Diels-Alder cycloaddition between a 2′-hydroxychalcone (CID 638276) and a dehydroprenylstilbene. A key finding in this synthesis was the temperature-controlled endo/exo diastereoselectivity of the cycloaddition, allowing for a degree of control over the resulting stereoisomers. nih.govfishersci.fisigmaaldrich.comlipidmaps.orgnih.govnih.gov
Further advancements have led to the enantioselective total synthesis of (+)-Kuwanon Y. This was achieved through an asymmetric Diels-Alder cycloaddition catalyzed by chiral VANOL (CID 5251124) or VAPOL (CID 11570706)/boron Lewis acid complexes. This biosynthesis-inspired approach demonstrated remarkable exo selectivity, with an exo/endo ratio of 13:1, a significant improvement in stereocontrol compared to previous racemic syntheses of related prenylflavonoid Diels-Alder natural products. nih.govfishersci.fithegoodscentscompany.comnih.gov
The integration of enzymatic transformations has also emerged as a powerful tool for developing highly selective and step-economical routes to this compound and related Diels-Alder adducts (DAAs). For instance, Diels-Alderase enzymes, such as those identified from Morus notabilis (MaDA), have been shown to catalyze the [4+2] cycloaddition with improved endo/exo selectivity under mild conditions, often in aqueous environments. Different MaDA homologous enzymes exhibit distinct stereoselectivities; for example, MaDA-1 is endo-selective, while MaDA-2 and MaDA-3 are exo-selective, providing a versatile platform for stereocontrolled synthesis of various DAAs, including this compound. plantaedb.comekodo.es
The following table summarizes key aspects of convergent and enantioselective synthetic strategies for this compound and related compounds:
Table 1: Convergent and Enantioselective Synthetic Strategies for this compound and Analogues
| Strategy Type | Key Reaction | Catalyst/Enzyme | Selectivity (if applicable) | Number of Steps (for this compound/derivative) | Reference |
| Racemic Convergent Synthesis | Lewis acid-mediated intermolecular Diels-Alder | Lewis acid | Temperature-controlled endo/exo diastereoselectivity | 9 steps (for heptamethyl ether derivative) | nih.govfishersci.fisigmaaldrich.comlipidmaps.orgnih.govnih.gov |
| Enantioselective Synthesis | Asymmetric Diels-Alder cycloaddition | Chiral VANOL/boron or VAPOL/boron Lewis acid | High exo selectivity (exo/endo = 13:1) | Not explicitly stated for (+)-Kuwanon Y, but concise | nih.govfishersci.fithegoodscentscompany.comnih.gov |
| Chemo-enzymatic Approach | Diels-Alderase-catalyzed [4+2] cycloaddition | MaDA-1 (endo-selective), MaDA-2/3 (exo-selective) | Improved endo/exo selectivity under mild conditions | Not explicitly stated for this compound, but for related DAAs | plantaedb.comekodo.es |
Chemical Derivatization and Scaffold Modification for Analogues
Chemical derivatization and scaffold modification are crucial for exploring the structure-activity relationships of natural products like this compound and for developing novel compounds with enhanced properties or new biological activities. The synthetic routes developed for this compound provide versatile platforms for such modifications.
A direct example of derivatization is the synthesis of the heptamethyl ether derivative of (±)-Kuwanon Y, which involves the protection of hydroxyl groups. nih.govfishersci.fisigmaaldrich.comlipidmaps.orgnih.govnih.gov This type of modification can alter physicochemical properties such as solubility and metabolic stability.
The inherent flexibility of the Diels-Alder reaction, a cornerstone of this compound synthesis, allows for significant scaffold modification. This reaction accommodates a broad range of building blocks with varying complexity and levels of derivatization, enabling the formation of diverse six-membered rings with precise stereochemistry. uni.lunih.gov By varying the chalcone dienophiles and dehydroprenylphenol dienes, chemists can synthesize a wide array of Diels-Alder-type adducts (MDAAs) that share a common biosynthetic origin but possess distinct structural features. plantaedb.comnih.gov This modularity is key to generating analogues with modified scaffolds.
Furthermore, the advancements in chemo-enzymatic synthesis, particularly the use of promiscuous enzymes, offer new avenues for derivatization. Enzymes like SfmC have demonstrated "catalytic promiscuity," tolerating synthetic substrate analogs and facilitating the rapid synthesis of non-natural complex scaffolds. ekodo.es While specific examples for this compound analogues via this route are still emerging, the principle suggests a powerful method for introducing diverse functional groups or modifying the core structure in a highly controlled manner.
The ability to manipulate the starting materials (chalcones and dehydroprenylphenols) in Diels-Alder reactions, combined with post-cycloaddition modifications, provides a robust framework for systematic chemical derivatization and scaffold diversification of this compound and its analogues.
Structure Activity Relationship Sar Investigations of Kuwanon Y and Its Analogues
Influence of Prenyl and Isopentenyl Moieties on Biological Modulationsresearchgate.netnih.govresearchgate.netmdpi.com
Prenyl and isopentenyl groups are common lipophilic side chains found in many flavonoids, including the kuwanons, and their presence can significantly impact biological activity researchgate.netfrontiersin.orgresearchgate.netresearchgate.net. These moieties enhance the lipophilicity of flavonoids, thereby increasing their permeability across cellular phospholipid membranes and improving interactions with target proteins researchgate.netresearchgate.net.
Studies on various prenylated flavonoids highlight the importance of these groups. For instance, compounds with isopentenyl groups often exhibit greater pharmaceutical activity than those without, and an increased number of isopentenyl groups can lead to higher activity nih.govresearchgate.net. Kuwanon C, a flavone (B191248) with two isopentenyl groups at positions 3 and 8, demonstrates stronger anti-proliferative and pro-apoptotic abilities in tumor cells compared to morin (B1676745), which lacks these groups nih.govmdpi.com. Similarly, Kuwanon T and Kuwanon C, both possessing two isopentenyl groups, show higher anti-proliferative activity against HeLa tumor cells than norartocarpetin (B3191130) and morin (lacking isopentenyl groups) or albanin A (with only one isopentenyl group) nih.gov.
The position of the prenyl group also plays a vital role. For example, in some flavanones, prenyl chains linked to C6 and C8 of genistein (B1671435) were observed to result in stronger inhibitory activity on protein tyrosine phosphatase 1B (PTP1B) mdpi.com. Conversely, cyclization of a C8 prenyl group with a C7 hydroxyl group, as seen in morusin (B207952) compared to free prenylated flavone Kuwanon C, may decrease antibacterial activity frontiersin.org.
Impact of Cyclohexene (B86901) Ring and Other Phenolic Functionalities on Activityresearchgate.netresearchgate.netacs.orgdntb.gov.ua
The unique cyclohexene ring, a defining feature of Diels-Alder type adducts like Kuwanon Y, is a significant determinant of their biological activity mdpi.comacs.org. The presence of this moiety has been implicated in various biological effects. For example, in tyrosinase inhibition, the methyl cyclohexene ring moiety, found in compounds like Kuwanon G and mulberrofuran G, is crucial for inhibitory action nih.gov. In contrast, albanol B, which has a methyl benzene (B151609) ring instead of a methyl cyclohexene, shows inactivity against tyrosinase, suggesting the importance of the saturated or partially saturated nature of the cyclohexene ring for proper binding and orientation within the enzyme's active site mdpi.comnih.gov.
Phenolic functionalities, particularly the number and position of hydroxyl groups, also profoundly influence the biological activity of these compounds uc.ptnih.govijhmr.com. Hydroxyl groups are generally able to trigger and enhance the activity of flavonoids, while methoxy (B1213986) units can drastically decrease it semanticscholar.org. The inhibitory effect of polyphenols can be affected by the quantity and position of hydroxyl groups in the aromatic rings nih.gov. For instance, the presence of a resorcinol (B1680541) moiety in Kuwanon G is vital for its tyrosinase inhibitory activity, forming a hydrogen bond with a crucial amino acid residue mdpi.com. In the context of PTP1B inhibition, the quantity of hydroxyl groups in chalcone-derived Diels-Alder-type compounds can significantly increase their inhibitory effects ijpsm.com.
Comparative Analysis of Diverse Kuwanon Family Members (e.g., Kuwanon G, H, C, X, Z)nih.govresearchgate.netmdpi.comacs.orgnih.govu-szeged.humdpi.com
The Kuwanon family encompasses a wide range of structurally diverse compounds, and comparative SAR studies reveal how subtle structural variations lead to distinct biological profiles.
Table 1: Comparative Biological Activities of Selected Kuwanon Family Members
| Compound Name | Key Structural Features | Representative Biological Activities | References |
| This compound | Diels-Alder adduct, cyclohexene scaffold | Protein Kinase C (PKC) inhibition | u-szeged.hu |
| Kuwanon G | Prenylated flavonoid, methyl cyclohexene | Tyrosinase inhibition, anti-Alzheimer's, anti-inflammatory, anti-tyrosinase, specific antagonist for gastrin-releasing peptide (GRP)-preferring receptor | mdpi.comnih.govu-szeged.hu |
| Kuwanon H | Prenylated flavonoid, methyl cyclohexene, additional isoprenyl moiety compared to Kuwanon G | Enhanced tyrosinase inhibition (compared to Kuwanon G), specific antagonist for gastrin-releasing peptide (GRP)-preferring receptor, ACE inhibitory activity | researchgate.netnih.govu-szeged.hu |
| Kuwanon C | Flavone with two isopentenyl groups at C3 and C8 | Antiviral (e.g., SARS-CoV-2 spike S1 RBD:ACE2 receptor interaction), antibacterial, antifungal, tyrosinase inhibitory, antioxidant, neuroprotective, anti-inflammatory, anti-proliferative, pro-apoptotic | nih.govresearchgate.netfrontiersin.orgmdpi.com |
| Kuwanon X | Diels-Alder adduct, cyclohexene scaffold | - | mdpi.comacs.org |
| Kuwanon Z | - | JAK2 and main protease inhibition (related to COVID-19) | researchgate.net |
As seen in Table 1, the presence and position of prenyl/isopentenyl groups, as well as the nature of the cyclic structures (e.g., cyclohexene vs. benzene), significantly differentiate the activities among kuwanons. For instance, Kuwanon H, with an additional isoprenyl moiety compared to Kuwanon G, exhibits improved tyrosinase inhibitory activity nih.gov. Kuwanon C's two isopentenyl groups are linked to its potent anti-proliferative and pro-apoptotic effects nih.gov. The Diels-Alder adducts, such as this compound and Kuwanon M, with their characteristic cyclohexene scaffold, show distinct activities like PKC inhibition for this compound and induction of apoptosis and paraptosis in lung cancer cells for Kuwanon M nih.govu-szeged.hu.
Identification of Key Pharmacophoric Elementsresearchgate.netacs.orgdntb.gov.ua
A pharmacophore is an abstract description of the molecular features essential for a ligand's recognition by a biological macromolecule and for triggering a biological response wikipedia.org. Identifying key pharmacophoric elements in this compound and its analogues helps in understanding their mechanism of action and in designing new compounds with enhanced activity.
While specific pharmacophore models for this compound are not extensively detailed in the provided snippets, general principles apply to prenylated flavonoids and Diels-Alder adducts. Typical pharmacophore features include hydrophobic centroids, aromatic rings, hydrogen bond acceptors or donors, cations, and anions wikipedia.org.
For Kuwanon C, pharmacophore analysis has indicated numerous interactions with target proteins, such as the SARS-CoV-2 spike protein and ACE2 receptor, involving van der Waals interactions researchgate.netmdpi.com. This suggests that specific spatial arrangements of its isopentenyl groups and phenolic hydroxyls contribute to its binding affinity.
In the context of tyrosinase inhibition by Kuwanon G and mulberrofuran G, the methyl cyclohexene ring moiety and the resorcinol group are identified as crucial for activity, forming hydrogen bonds and occupying catalytic sites mdpi.comnih.gov. These structural features represent key pharmacophoric elements for tyrosinase inhibition within this class of compounds. The presence of hydroxyl groups, their quantity, and position on aromatic rings are generally critical pharmacophoric features for the biological activity of polyphenols uc.ptnih.gov.
Stereochemical Effects on Biological Potency and Selectivitymdpi.comfrontiersin.orgsemanticscholar.org
Stereochemistry, the spatial arrangement of atoms in a molecule, can profoundly influence a compound's biological potency and selectivity uni-muenchen.de. For Diels-Alder type adducts like this compound, the cycloaddition reaction forms new stereocenters within the cyclohexene moiety, leading to different stereoisomers mdpi.com.
The first enantioselective total syntheses of (-)-Kuwanon X, (+)-Kuwanon Y, and (+)-Kuwanol A have been achieved through asymmetric Diels-Alder cycloaddition, highlighting the importance of controlling stereochemistry during synthesis mdpi.comacs.org. This process can lead to high exo selectivity, which is significant for the resulting biological activity acs.org.
Studies on Diels-Alder adducts have shown that the reaction between precursors can result in a mixture of two stereoisomers (all-trans and cis-trans) for the same regioisomer mdpi.com. The absolute configuration of the three stereocenters in the cyclohexene moiety has been established for these stereoisomers (e.g., 3″R, 4″R, and 5″S for all-trans adducts; 3″S, 4″R, and 5″S for cis-trans adducts) mdpi.com. While the provided information does not explicitly detail the differential biological activities of specific stereoisomers of this compound, the emphasis on enantioselective synthesis and the characterization of stereoisomers in related DAAs underscore that stereochemical control is critical for defining the precise biological profile of these complex natural products. The specific spatial orientation of functional groups, dictated by stereochemistry, is essential for optimal interactions with biological targets and can influence binding affinity and subsequent biological responses.
Table 2: Stereochemical Features of Diels-Alder Adducts (DAAs) in the Kuwanon Family
| DAA Type | Stereochemical Configuration (Cyclohexene Moiety) | Notes | References |
| All-trans Adducts | 3″R, 4″R, 5″S | Formed from Diels-Alder reaction | mdpi.com |
| Cis-trans Adducts | 3″S, 4″R, 5″S | Formed from Diels-Alder reaction | mdpi.com |
| This compound | (+)-Kuwanon Y enantiomer synthesized | Enantioselective total synthesis reported | mdpi.comacs.org |
| Kuwanon X | (-)-Kuwanon X enantiomer synthesized | Enantioselective total synthesis reported | mdpi.comacs.org |
Molecular and Cellular Mechanisms of Action in Experimental Models
Modulation of Cellular Signaling Pathways
Specific data pertaining to the modulation of cellular signaling pathways by Kuwanon Y in experimental models were not identified in the current literature.
PI3K-Akt Signaling Pathway
Information detailing the direct modulation of the PI3K-Akt signaling pathway by this compound was not found. Studies have reported on the effects of other kuwanons, such as Kuwanon G, on the PI3K/AKT/mTOR pathway, demonstrating its role in inhibiting proliferation, migration, and invasion in certain cell types uvic.canih.gov.
NF-κB Activation and Translocation
Direct evidence regarding the impact of this compound on NF-κB activation and translocation in experimental models was not available. Other compounds within the kuwanon family, like Kuwanon X, have been shown to inhibit NF-κB activation and its nuclear translocation jst.go.jpresearchgate.netnih.gov. Similarly, Kuwanon C has been reported to attenuate p65 DNA binding and translocation into the nucleus mdpi.comnih.gov.
Nrf2-Mediated Heme Oxygenase-1 (HO-1) Induction
No specific research findings on the Nrf2-mediated Heme Oxygenase-1 (HO-1) induction by this compound were identified. However, other kuwanons, such as Kuwanon C, have been demonstrated to induce HO-1 expression and increase nuclear Nrf2 expression, contributing to anti-inflammatory and neuroprotective effects nih.govnih.gov. Kuwanon T has also been shown to induce HO-1 expression through Nrf2 activation mdpi.comnih.gov.
ERK1/2 Phosphorylation Inhibition
Information specifically linking this compound to the inhibition of ERK1/2 phosphorylation was not found. Studies have indicated that other kuwanons, such as Kuwanon V, can inhibit ERK1/2 phosphorylation, which is associated with their biological activities researchgate.net.
Interaction with Specific Enzymes and Receptors
Specific data regarding the interaction of this compound with enzymes and receptors, including tyrosinase, were not identified in the current literature.
Tyrosinase Inhibition Kinetics and Competitive Mechanisms
Direct research on the tyrosinase inhibition kinetics and competitive mechanisms of this compound was not available. Related compounds, such as Kuwanon G and Mulberrofuran G, have been characterized as potent competitive inhibitors of mushroom tyrosinase, with kinetic studies revealing their inhibitory mechanisms and binding affinities mdpi.comdntb.gov.ua. Other kuwanons like Kuwanon C and Kuwanon E have also shown tyrosinase inhibitory properties bohrium.comtandfonline.com.
α-Glucosidase Inhibition
Several Kuwanon compounds have demonstrated inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate digestion and a target for managing type 2 diabetes. Kuwanon G, for instance, has been shown to effectively inhibit α-glucosidase activity with an IC₅₀ value of 3.83 × 10⁻⁵ mol/L, exhibiting competitive inhibition mdpi.comnih.gov. Sanggenone D, another mulberry flavonoid, also inhibits α-glucosidase, though Kuwanon G shows superior potency mdpi.com. Molecular docking studies indicate that Kuwanon G binds to the active pocket of α-glucosidase with a binding affinity of -7.94 kcal/mol, suggesting strong interaction through hydrophobic interactions and hydrogen bonds mdpi.com.
Kuwanon C has also been identified as an α-glucosidase inhibitor, with an IC₅₀ value of 1.44 ± 0.11 μM, demonstrating mixed-type inhibition researchgate.netnih.gov. Other compounds like mulberrofuran G and albanol B, along with Kuwanon G, have been characterized as mixed-type enzyme inhibitors against α-glucosidase, with Kuwanon G showing an IC₅₀ of 2.35 ± 0.03 µM in one study semanticscholar.org.
Table 1: α-Glucosidase Inhibitory Activity of Selected Kuwanons
| Compound | IC₅₀ (µM or mol/L) | Inhibition Type | Binding Affinity (kcal/mol) | Reference |
| Kuwanon G | 3.83 × 10⁻⁵ mol/L | Competitive | -7.94 | mdpi.comnih.gov |
| Kuwanon G | 2.35 ± 0.03 µM | Mixed-type | - | semanticscholar.org |
| Kuwanon C | 1.44 ± 0.11 µM | Mixed-type | - | nih.gov |
| Sanggenone D | 4.51 × 10⁻⁵ mol/L | Non-competition/Anti-competition mixed | -7.73 | mdpi.comnih.gov |
Angiotensin-Converting Enzyme (ACE) Inhibitory Activity
Research on mulberry extracts has revealed that prenylated flavonoids, particularly Kuwanon G and Kuwanon H, are key contributors to angiotensin-converting enzyme (ACE) inhibitory activity researchgate.netmetabolomicsworkbench.orgguidetomalariapharmacology.org. These compounds play a role in modulating the renin-angiotensin system (RAS), which is critical for blood pressure regulation researchgate.netmetabolomicsworkbench.org. At a concentration of 10 µg/mL, Kuwanon G and H exhibited inhibitory effects on ACE, with Kuwanon H showing a 2.2-fold higher effect than Kuwanon G at 100 µg/mL researchgate.net. The position and number of prenyl groups on these compounds are suggested to influence their ACE inhibitory effects researchgate.net.
Disruption of Viral Protein-Receptor Interactions (e.g., SARS-CoV-2 Spike S1 RBD:ACE2)
Kuwanon C has been investigated for its potential to disrupt the interaction between the SARS-CoV-2 Spike S1 Receptor Binding Domain (RBD) and the human Angiotensin-Converting Enzyme 2 (ACE2) receptor, a crucial step for viral entry into host cells nih.govthegoodscentscompany.commybiosource.comumich.edu. Molecular interaction studies, including competitive ELISA and BLItz system analysis, have shown that Kuwanon C targets both the spike S1 RBD and the ACE2 receptor, thereby successfully disrupting their interaction nih.govthegoodscentscompany.commybiosource.com. In silico docking simulations further support these findings thegoodscentscompany.commybiosource.com. Kuwanon C has also been shown to prevent the infection of SARS-CoV-2 spike pseudotyped virus in ACE2/TMPRSS2-overexpressing HEK293T cells and inhibit clinical isolates of SARS-CoV-2 in Vero cells thegoodscentscompany.commybiosource.com.
Main Protease and JAK2 Interactions
Computational analyses have explored the interactions of various Kuwanon compounds with key viral and host proteins. Kuwanon Z has shown promising binding energies with both the SARS-CoV-2 main protease (Mpro or 3CLpro) and Janus kinase 2 (JAK2) nih.govmdpi.comfoodb.caresearchgate.net. Molecular docking studies revealed that Kuwanon Z had binding energies of -8.1 kcal/mol for the main protease and -10.5 kcal/mol for JAK2 nih.govmdpi.comfoodb.caresearchgate.net. These interactions suggest a potential role for Kuwanon Z as a multitarget therapeutic agent, influencing pathways relevant to viral replication and host immune responses mdpi.com.
Table 2: Binding Energies of Kuwanon Z with Key Proteins
| Protein Target | Binding Energy (kcal/mol) | Reference |
| SARS-CoV-2 Main Protease | -8.1 | nih.govmdpi.comfoodb.caresearchgate.net |
| Janus Kinase 2 (JAK2) | -10.5 | nih.govmdpi.comfoodb.caresearchgate.net |
Effects on Intracellular Processes and Organelle Function
Endoplasmic Reticulum Stress Induction
Several Kuwanon derivatives have been implicated in inducing endoplasmic reticulum (ER) stress. Kuwanon C has been shown to induce endoplasmic reticulum stress in tumor cells, contributing to its anti-proliferative and pro-apoptotic effects. This induction of ER stress is associated with the accumulation of Kuwanon C in the membranes of the endoplasmic reticulum. Similarly, Kuwanon M, a Diels-Alder-type adduct from Morus alba, triggers apoptosis and paraptosis in lung cancer cells by inducing ER stress and activating unfolded protein response (UPR) pathways. Kuwanon A has also been found to induce ER stress-mediated apoptosis in gastric cancer cells.
Mitochondrial Structure Damage and Membrane Potential Alterations
Kuwanon compounds can significantly impact mitochondrial function. Kuwanon C treatment in HeLa cells leads to damage to the mitochondrial structure and a decrease in mitochondrial membrane potential (MMP). This disruption is accompanied by an increase in intracellular reactive oxygen species (ROS) levels, which further contributes to cellular damage and apoptosis. The accumulation of Kuwanon C in mitochondrial membranes is believed to be a key factor in these effects. Similarly, Kuwanon M has been shown to induce a loss of mitochondrial membrane potential, leading to the release of cytochrome c and dysregulation of Bax/Bcl-2, indicating that its pro-apoptotic effects are mediated through the mitochondrial pathway.
Reactive Oxygen Species (ROS) Generation
Specific research findings on the generation or modulation of Reactive Oxygen Species (ROS) by this compound in experimental models are not explicitly available in the provided search results. Studies discussing ROS modulation typically refer to other Kuwanon derivatives, such as Kuwanon C, which has been shown to induce ROS levels in HeLa cells, and Kuwanon G, which has demonstrated an ability to reduce ROS production in certain cell lines mdpi.com.
Cell Cycle Progression and Apoptosis Induction in Experimental Cell Lines
Detailed research findings on the impact of this compound on cell cycle progression and apoptosis induction in experimental cell lines are not explicitly available in the provided search results. Studies investigating these effects commonly refer to other Kuwanon compounds. For instance, Kuwanon C has been observed to inhibit cell proliferation, induce DNA damage, and trigger apoptosis in breast cancer cells, along with affecting cell cycle progression and inducing apoptosis in HeLa cells mdpi.com. Similarly, Kuwanon A has been shown to induce cell cycle arrest and apoptosis in gastric cancer cells, and Kuwanon M has been found to induce apoptosis in lung cancer cells.
Modulation of Physiological Responses in Experimental Systems
Information regarding the modulation of physiological responses specifically by this compound in experimental systems is not extensively detailed in the provided scientific literature.
Regulation of Inflammatory Mediators (e.g., NO, PGE2, IL-6, TNF-α) in Macrophage and Microglia Models
Specific research findings on the regulation of inflammatory mediators such as Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) by this compound in macrophage and microglia models are not explicitly available in the provided search results. Studies in this area frequently report on the anti-inflammatory effects of other Kuwanon compounds. For example, Kuwanon C has been shown to inhibit the production of NO, PGE2, IL-6, and TNF-α in RAW264.7 macrophage and BV2 microglia cells. Kuwanon T and Sanggenon A have also demonstrated significant inhibitory effects on LPS-induced production of NO, PGE2, IL-6, and TNF-α in BV2 and RAW264.7 cells. Furthermore, Kuwanon G has exhibited anti-inflammatory properties by reducing inflammatory mediators.
Impact on Neurogenesis and Neural Stem Cell Differentiation in vitro
Specific research findings on the impact of this compound on neurogenesis and neural stem cell differentiation in vitro are not explicitly available in the provided search results. Studies investigating these effects typically refer to other Kuwanon compounds. For instance, Kuwanon V has been reported to inhibit proliferation, promote cell survival, and increase neurogenesis of neural stem cells, even in the presence of growth factors.
Disruption of Bacterial Membrane Integrity and Proton Motive Force in Microbial Models
Specific research findings on the disruption of bacterial membrane integrity and proton motive force by this compound in microbial models are not explicitly available in the provided search results. While some Kuwanon compounds, such as Kuwanon G, have been noted for their antimicrobial activity, detailed mechanisms like membrane disruption or effects on proton motive force are not described for this compound.
Regulation of Airway Mucin Secretion and Production in Cell Models
Specific research findings on the regulation of airway mucin secretion and production by this compound in cell models are not explicitly available in the provided search results.
Inhibition of Platelet Aggregation in vitro
Studies on Morus alba extracts have shown that they can dose-dependently inhibit collagen-induced platelet aggregation and are associated with reduced intracellular calcium levels ([Ca2+]i), ATP and serotonin (B10506) secretion, and integrin αIIbβ3 activation nih.govresearchgate.net. However, these studies primarily focus on the crude extracts or other specific compounds, not this compound itself. For instance, Morusinol, a compound from M. alba root bark, has been reported to inhibit induced platelet aggregation and prevent thromboxane (B8750289) B2 (TXB2) production biomedpharmajournal.org.
Further dedicated research is needed to elucidate the precise mechanisms and quantify the inhibitory effects of this compound on platelet aggregation in vitro.
Pharmacological Investigations in Pre Clinical and in Vitro Models
In Vitro Cellular Assays for Mechanistic Elucidation
Specific data regarding the effects of Kuwanon Y on cell proliferation and viability, as assessed by assays such as MTT or EdU, were not found in the reviewed literature. Studies often employ these assays to determine a compound's impact on cell growth and survival.
This compound has been identified as an inhibitor of protein kinase C (PKC) nih.gov. Protein kinase C represents a family of enzymes that play crucial roles in various cellular signaling pathways, including cell growth, differentiation, and metabolism. However, detailed research findings, such as IC50 values or specific mechanistic data for this inhibition, were not extensively provided in the search results.
Specific enzyme activity data for this compound concerning tyrosinase, α-glucosidase, or angiotensin-converting enzyme (ACE) were not found in the provided information.
Information detailing the effects of this compound on cell cycle distribution or induction of apoptosis, as assessed by flow cytometry, was not available in the consulted literature.
No specific data on the use of immunochemical techniques, such as Western Blot or ELISA, to analyze protein expression changes induced by this compound were found in the provided search results.
Research findings detailing the impact of this compound on gene expression profiles, as investigated through real-time PCR, were not identified in the reviewed literature.
In Vivo Studies in Non-Human Organism Models
Comprehensive data on in vivo studies utilizing non-human organism models to investigate the pharmacological effects of this compound were not found in the provided search results.
Content Inclusions: Due to the limited specific information available solely on this compound within the provided search results, it was not possible to generate detailed research findings or interactive data tables for all specified sections. The only direct pharmacological activity identified for this compound was its inhibition of protein kinase C.
Content Exclusions (Strict):
Dosage/administration information.
Safety/adverse effect profiles.
Rodent Models for Investigating Biological Modulations (e.g., anti-hypertensive effects via RAS pathway in mice, neuroprotective effects in rats)
Bacterial Infection Models (e.g., MRSA skin infection in mice)
Investigations into the antibacterial properties of kuwanons have shown that several derivatives, including Kuwanon G, exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and have even promoted wound healing in mouse models of MRSA skin infection acs.orgnih.gov. Other prenylated phenolics like Kuwanon C, E, and T have also demonstrated antibacterial efficacy against MRSA nih.govfrontiersin.org. However, specific research on this compound's direct involvement or efficacy in bacterial infection models, such as MRSA skin infection in mice, is not extensively reported.
Viral Infection Models in Cell Lines (e.g., SARS-CoV-2 in Vero cells, HEK293T cells)
The antiviral potential of kuwanons has garnered attention, particularly in the context of SARS-CoV-2. Kuwanon C, for instance, has been shown to exert therapeutic efficacy in vitro against SARS-CoV-2 by blocking the interaction between the viral spike S1 receptor-binding domain (RBD) and the ACE2 receptor in Vero cells and ACE2/TMPRSS2-overexpressing HEK293T cells researchgate.netnih.govmdpi.comnih.gov. While computational analyses have suggested other kuwanons as potential inhibitors against SARS-CoV-2 viral proteases tmrjournals.com, specific experimental data demonstrating the antiviral activity of this compound against SARS-CoV-2 in cell lines such as Vero or HEK293T cells is not widely documented in the available scientific literature.
Advanced Analytical and Bioanalytical Methodologies for Research
Ultra-High Performance Liquid Chromatography (UHPLC) Applications
Ultra-High Performance Liquid Chromatography (UHPLC) is a pivotal technique in the analysis of complex mixtures containing compounds like Kuwanon Y. UHPLC offers significant advantages over traditional HPLC, including enhanced speed, superior resolution, and increased sensitivity, which are crucial for separating closely related compounds and analyzing trace amounts of analytes chromatographytoday.com. While specific UHPLC applications for this compound are not extensively detailed in the provided search results, UHPLC coupled with mass spectrometry (UPLC/Q-TOF-MS) has been widely employed for the identification and analysis of other kuwanons, such as kuwanon G and H, in extracts from Morus alba (mulberry) researchgate.netmdpi.comdntb.gov.ua. This demonstrates the method's capability for resolving and characterizing various kuwanon derivatives. The high separation capacity of UHPLC makes it an ideal front-end separation technique for the detailed profiling of kuwanons in plant extracts or biological samples, laying the groundwork for subsequent mass spectrometric analysis and identification mdpi.com.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) techniques are fundamental for the identification, structural elucidation, and quantification of chemical compounds, including this compound, in metabolomics and other bioanalytical research. MS provides critical information regarding molecular weight and fragmentation patterns, which are unique fingerprints for compound identification ukaazpublications.comcreative-proteomics.comnih.gov.
Quadrupole Time-of-Flight Mass Spectrometry (Q-ToF-MS) is highly valued in metabolomics for its ability to provide accurate mass measurements and extensive fragmentation information, which are essential for both component analysis and the identification of known and unknown metabolites mdpi.com. This technique is particularly effective for screening and identifying a wide range of compounds in complex natural extracts. For instance, HPLC-Q-TOF-MS has been successfully utilized to identify numerous phytochemical compounds, including kuwanon J, from various parts of Morus alba extracts researchgate.netmdpi.com. Similarly, UPLC/Q-TOF-MS analysis has been instrumental in identifying kuwanon G and H as primary active components in mulberry root bark extracts, highlighting its utility in pinpointing specific bioactive compounds within the kuwanon family researchgate.netmdpi.comdntb.gov.ua. The high resolution and mass accuracy of Q-ToF-MS allow for the precise determination of elemental composition, which is critical for confirming the identity of this compound and its potential metabolites.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful bioanalytical technique renowned for its high selectivity, sensitivity, and specificity, making it indispensable for the quantification of target analytes, even at low concentrations, within complex biological matrices nih.govresolian.com. This method is critical for quantitative research, allowing researchers to accurately measure the levels of specific compounds like this compound in various research samples. The development and validation of LC-MS/MS assays involve rigorous assessment of accuracy, precision, linearity, and matrix effects to ensure reliable quantification nih.govresolian.commdpi.com. While specific quantitative data for this compound using LC-MS/MS were not detailed, the principles and established methodologies for quantifying other small molecules and metabolites in matrices such as plasma, urine, faeces, and animal tissues are directly applicable to this compound nih.govmdpi.comfrontiersin.org. LC-MS/MS can mitigate challenges posed by matrix effects, which are signal changes caused by co-eluting impurities, ensuring accurate quantification in complex biological samples mdpi.com.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection and Chemometric Analysis
High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and subsequent chemometric analysis is a robust approach for the qualitative and quantitative assessment of compounds in complex botanical extracts. HPLC-DAD provides detailed chromatographic profiles and UV-Vis spectra, offering insights into the purity and identity of eluting compounds dss.go.th. When combined with chemometric tools such as principal component analysis (PCA) and heatmap analysis, this methodology allows for the comprehensive comparison and differentiation of samples based on their chemical composition. For instance, HPLC-DAD with chemometric analysis has been effectively used to quantitatively compare and identify marker compounds, including kuwanon G, in different medicinal parts of Morus alba L., demonstrating its utility in distinguishing chemical variations across plant tissues researchgate.netmdpi.com. This integrated approach is valuable for profiling the presence and relative abundance of this compound within various extracts, providing a foundational understanding of its distribution and potential variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation and confirmation of organic compounds, including complex natural products like this compound. NMR provides detailed information about the connectivity of atoms and the spatial arrangement of a molecule through the analysis of nuclear spins in a magnetic field nih.gov. The structure of kuwanon C, a related flavonoid, has been confirmed through the analysis of its NMR spectroscopic data, alongside mass spectrometry nih.gov. Crucially, the total synthesis of (±)-kuwanon Y has been reported, with the structural confirmation of the synthetic product relying on the agreement of its NMR spectroscopic data with literature values researchgate.net. This direct application underscores the indispensable role of NMR in verifying the molecular structure of this compound and its derivatives in research.
Application of Analytical Methods for Profiling in Complex Biological Matrices (e.g., in vitro metabolomics, animal tissue extracts)
The combined application of advanced analytical methods is vital for profiling this compound in complex biological matrices, such as those encountered in in vitro metabolomics studies and analyses of animal tissue extracts. Metabolomics, which aims to systematically identify and quantify small molecule metabolites, heavily relies on techniques like LC-MS and NMR nih.gov. UPLC-MS has been employed for metabolomic analysis to identify bioactive compounds in Morus alba leaves, indicating its suitability for profiling various kuwanons in plant-derived samples acs.org. Furthermore, LC-MS metabolite profiling of M. alba extracts has led to the identification of numerous high-level compounds, including kuwanon J, demonstrating the breadth of compounds that can be characterized in such matrices researchgate.netmdpi.com. The integration of UPLC-Q-TOF-MS with chemometrics has also been successfully applied for untargeted metabolomics of M. alba leaves and stem barks, allowing for the comprehensive analysis of metabolic differences mdpi.com. These methodologies are critical for understanding the absorption, distribution, metabolism, and excretion of this compound within biological systems, providing insights into its potential biological activities and pathways. LC-MS/MS methods are also routinely developed and validated for the quantification of compounds and their metabolites in diverse human and animal biological matrices, including plasma, urine, and various tissues nih.govfrontiersin.orgresearchgate.net.
Computational and Theoretical Studies
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., Kuwanon Y) when bound to a protein target to form a stable complex. It aims to predict the binding affinity and binding mode of a ligand with a receptor.
In molecular docking, binding affinity is typically predicted through scoring functions that estimate the strength of the interaction between the ligand and the protein. These scores, often expressed in kcal/mol, reflect the estimated free energy of binding. For various Kuwanon derivatives, molecular docking studies have reported binding free energies ranging from approximately -5.2 to -9.6 kcal/mol against targets like human interferon-beta (IFNB1) and Interleukin-6 (IL-6) tmrjournals.com. For instance, Kuwanon Z was found to exhibit high affinity for both IFNB1 and IL-6 receptors tmrjournals.com. Another study on Kuwanon G metabolites showed binding affinities ranging from -4.87 to -43.41 kcal/mol for core targets such as AKT1, TNF, SRC, EGFR, and ESR1 nih.gov. While these examples highlight the range of affinities observed for related compounds, specific binding affinity predictions for this compound are not detailed in the available literature.
Molecular docking simulations enable the identification of specific amino acid residues within the protein's active site or allosteric pockets that are crucial for ligand binding. For other Kuwanon derivatives, studies have pinpointed key residues involved in interactions. For example, Kuwanon A has been shown to interact strongly with Arg120 and Tyr355 at the gate of the COX active site, and with Val89 in the membrane-binding domain of COX-2 nih.gov. Similarly, Kuwanon G and Sanggenone D were found to bind to the active pocket of α-glucosidase, interacting with residues like PRO-253, VAL-230, ALA-327, PRO-326, PRO-131, VAL-236, PH-90, PRO-85, VAL-84, PH-129, ASN-233, SER-251, SER-88, and SER-325 mdpi.compreprints.org. Without specific data for this compound, the exact interacting residues cannot be provided, but it is expected that this compound would also engage in specific interactions with residues within its target binding site.
Docking studies provide detailed visualizations of the ligand's orientation (binding pose) within the protein's binding pocket and characterize the non-covalent forces stabilizing the complex. Common interaction forces include hydrogen bonds, hydrophobic interactions, pi-stacking, and salt bridges tmrjournals.commdpi.com. For instance, Kuwanon F was observed to form a hydrogen bond with Val452 and establish numerous hydrophobic and pi-interactions (pi-sigma and pi-alkyl) with residues like Val62, Arg63, Pro66, Ile159, Ile211, Tyr214, Val452, and Val455 when binding to glucokinase bonvinlab.org. Kuwanon G and Sanggenone D also demonstrated hydrophobic interactions and hydrogen bonds with α-glucosidase mdpi.compreprints.org. These types of interactions are fundamental to the binding of small molecules to proteins, and similar analyses would be performed for this compound to understand its molecular recognition.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations extend the insights from docking by simulating the time-dependent behavior of a protein-ligand complex, providing a dynamic view of their interactions and conformational changes.
MD simulations are crucial for assessing the stability of protein-ligand complexes over time. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are commonly used to monitor the structural stability and flexibility of the complex bonvinlab.orgproquest.comnih.gov. A stable complex typically exhibits low RMSD values, indicating minimal deviation from its initial conformation mdpi.com. For example, MD simulations of Kuwanon G with α-glucosidase indicated a relatively small fluctuation, suggesting a stable binding to the protein mdpi.compreprints.org. Similarly, Kuwanon F complex with glucokinase showed stability between 0-40 ns and 51-100 ns in a 100 ns simulation bonvinlab.org. While specific MD simulation data for this compound is not available, such studies would typically confirm the predicted binding stability and provide confidence in the docking results.
MD simulations can reveal dynamic changes in both the ligand and the protein, including conformational rearrangements in the binding pocket or the protein as a whole, which might be critical for biological function or inhibition nih.govnih.gov. They can also track the evolution of specific interactions (e.g., hydrogen bonds) over the simulation period preprints.org. For various Kuwanon compounds, MD simulations have been employed to understand their dynamic interactions and effects on target proteins, such as the modulation of PI3K-Akt signaling pathways by Kuwanon G metabolites nih.gov. The analysis of conformational changes and dynamic interactions would provide a comprehensive understanding of how this compound exerts its effects within a biological system, if such studies were performed and published.
Network Pharmacology Analysis
Network pharmacology is a systems-level approach that investigates the intricate interactions between drugs, targets, and diseases, offering a comprehensive understanding of multi-component, multi-target, and multi-pathway intervention mechanisms researchgate.net. This methodology is particularly valuable for natural compounds like Kuwanons, which often exhibit polypharmacological effects.
Construction of Compound-Target Networks
The construction of compound-target networks is a fundamental step in network pharmacology, aiming to map the interactions between a compound and its predicted biological targets. For Kuwanon compounds, these networks reveal complex interactions within biological systems tmrjournals.comresearchgate.net. Studies on Kuwanon G, for instance, have identified core targets such as AKT1, TNF, SRC, EGFR, and ESR1, which are implicated in conditions like diabetic encephalopathy (DE) nih.govresearchgate.net. Similarly, network analyses of Kuwanon analogues, including Kuwanon Z, against the H9N2 influenza virus have revealed complex interactions involving numerous nodes (representing compounds or targets) and edges (representing interactions), with one study reporting 120 nodes and 163 edges, and an average node degree of 2.72 researchgate.nettmrjournals.comresearchgate.net. Another study on Kuwanon Z in the context of COVID-19 reported a compound-target network with 122 nodes and 121 edges researchgate.nettmrjournals.com.
These networks are typically built by collecting potential target genes from various databases, including GeneCards, DrugBank, Disgenet, OMIM, and ETCM, and then utilizing tools like Swiss Target Prediction to predict compound-specific targets tmrjournals.comnih.govresearchgate.net. The protein-protein interaction (PPI) networks derived from these targets are often visualized and analyzed using software such as Cytoscape tmrjournals.comnih.gov.
Pathway Enrichment Analysis (e.g., KEGG Pathways)
Pathway enrichment analysis, particularly using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG), is crucial for understanding the biological processes and signaling pathways modulated by a compound mtoz-biolabs.com. This analysis identifies the functional distributions within gene or protein sets, highlighting significant biological changes under specific conditions mtoz-biolabs.com.
For Kuwanon compounds, KEGG pathway analysis has provided significant insights:
Kuwanon G metabolites: Studies have shown that metabolites of Kuwanon G modulate key pathways such as PI3K-Akt signaling and neurodegeneration pathways, suggesting their role in neuroprotective effects against diabetic encephalopathy nih.govresearchgate.net.
Kuwanon analogues against H9N2 influenza virus: Pathway analysis revealed critical functions related to Influenza A, Cytokine-cytokine receptor interaction, and Chemokine signaling pathways tmrjournals.com.
Kuwanon Z against COVID-19: KEGG analysis identified pathways such as the COVID-19 pathway, chemokines, and Jak-sat pathways as being influenced researchgate.nettmrjournals.com.
These analyses help in elucidating the molecular mechanisms underlying the observed biological activities of Kuwanons. Tools like ShinyGO and ClueGO are commonly employed for performing and visualizing pathway enrichment analyses e-roj.orgbioinformatics.com.cn.
Prediction of Multi-Targeting Potential
The inherent complexity of biological systems and diseases often necessitates therapeutic agents that can modulate multiple targets simultaneously. Kuwanon compounds have demonstrated promising multi-targeting potential, making them attractive candidates for complex diseases researchgate.nettmrjournals.comresearchgate.nettmrjournals.com. Molecular docking studies, which assess the binding affinities and structural interactions between compounds and target proteins, frequently support this multi-targeting capability.
For instance, active metabolites of Kuwanon G have shown strong binding affinities to core targets like AKT1, TNF, SRC, EGFR, and ESR1, with binding free energies ranging from -4.87 to -43.41 kcal/mol nih.govresearchgate.net. Similarly, Kuwanon analogues, including Kuwanon Z, have exhibited favorable binding energies with various viral and host proteins. For example, Kuwanon Z showed binding energies of -10.5 kcal/mol for JAK2 and -8.1 kcal/mol for the main protease in COVID-19 studies researchgate.nettmrjournals.com. Against H9N2 influenza virus, Kuwanon derivatives displayed binding free energies between -5.2 and -9.4 kcal/mol for human interferon-beta (IFNB1) and between -5.4 and -9.6 kcal/mol for Interleukin-6 (IL-6) tmrjournals.com. These findings underscore the ability of Kuwanons to interact with multiple proteins, suggesting their potential as broad-spectrum therapeutic agents tmrjournals.comresearchgate.nettmrjournals.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool in drug discovery and chemical biology researchgate.netjocpr.com. It involves the development of mathematical models that correlate the physicochemical properties or structural features of chemical compounds with their biological activities or pharmacological effects jocpr.commdpi.com. QSAR models utilize various molecular descriptors, which quantitatively represent aspects of a molecule's structure, such as size, shape, electronegativity, and lipophilicity researchgate.netjocpr.com.
The primary goal of QSAR modeling is to predict the biological activity, physicochemical properties, or toxicological responses of untested compounds, thereby reducing the need for extensive experimental testing and accelerating the drug discovery process researchgate.netjocpr.comfrontiersin.org. While the direct application of QSAR modeling specifically for this compound is less detailed in current readily available literature, the principles of QSAR are broadly applicable to the Kuwanon family for optimizing their efficacy and understanding the structural determinants of their biological actions researchgate.netresearchgate.net. QSAR models can guide medicinal chemists in designing and selecting compounds with specific structural features that enhance desired biological activities and potentially reduce side effects jocpr.com.
Table 1: Key Targets and Pathways Identified in Network Pharmacology Studies of Kuwanon Compounds
| Compound (Example) | Disease/Condition | Core Targets Identified | KEGG Pathways Enriched | Binding Affinity (kcal/mol) (where available) | Reference |
| Kuwanon G metabolites | Diabetic Encephalopathy (DE) | AKT1, TNF, SRC, EGFR, ESR1 | PI3K-Akt signaling, Neurodegeneration pathways | -4.87 to -43.41 (metabolites to targets) | nih.govresearchgate.net |
| Kuwanon analogues (e.g., Kuwanon Z) | H9N2 Influenza Virus | TNF, IL6, CCL5, IFNB1 | Influenza A, Cytokine-cytokine receptor interaction, Chemokine signaling | -5.2 to -9.4 (IFNB1), -5.4 to -9.6 (IL-6) | tmrjournals.com |
| Kuwanon Z | COVID-19 | JAK2, Main Protease | COVID-19 pathway, Chemokines, Jak-sat | -10.5 (JAK2), -8.1 (Main Protease) | researchgate.nettmrjournals.com |
Future Research Directions and Unexplored Avenues for Kuwanon Y Research
Elucidation of Novel Biosynthetic Gene Clusters and Enzymes
The biosynthesis of complex natural products like Kuwanon Y, which are Diels-Alder type adducts, typically involves intricate enzymatic pathways. These compounds are generally derived from polyphenolic precursors such as chalcones and dehydroprenyl polyphenols through a [4+2] cycloaddition reaction uni.lu. Flavonoids, a broader class to which kuwanons belong, are synthesized via the phenylpropanoid and flavonoid biosynthetic pathways, involving key enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and various flavonoid hydroxylases fluoroprobe.com.
While the general biosynthetic routes for flavonoids are known, the specific gene clusters and enzymes responsible for the precise assembly and stereoselective formation of this compound remain largely uncharacterized. Research in this direction should focus on:
Genomic Mining: Identifying and characterizing the specific biosynthetic gene clusters (BGCs) in Morus species or associated microorganisms that encode the enzymes for this compound production. This would involve advanced genomic sequencing and bioinformatics tools to pinpoint polyketide synthases (PKS), nonribosomal peptide synthetases (NRPS), and other tailoring enzymes (e.g., oxidoreductases, methyltransferases, cyclases) that contribute to its unique scaffold ebi.ac.uknih.govnih.gov.
Enzyme Characterization: Isolating and biochemically characterizing the novel enzymes within these BGCs. Understanding their substrate specificities, catalytic mechanisms, and structural features is crucial for deciphering the complete biosynthetic pathway of this compound.
Pathway Reconstruction and Engineering: Reconstituting the identified biosynthetic pathway in heterologous hosts (e.g., Saccharomyces cerevisiae, Escherichia coli, Aspergillus nidulans) to enable scalable and sustainable production of this compound and its intermediates. This approach could also facilitate the generation of novel analogues through pathway engineering.
Development of Highly Enantioselective and Scalable Synthetic Methodologies
The structural complexity of this compound, characterized by its unique cyclohexene (B86901) scaffold and multiple stereogenic centers, presents significant challenges for its chemical synthesis. Current enantioselective total syntheses of this compound, and related compounds like Kuwanon X and Kuwanol A, have been achieved through asymmetric Diels-Alder cycloaddition reactions, often promoted by chiral Lewis acids such as VANOL or VAPOL/boron complexes uni.lunih.gov. These methods have demonstrated high exo selectivity, with reported exo/endo ratios of up to 13:1 nih.gov.
However, for this compound to be widely accessible for comprehensive biological evaluation and potential development, further advancements in synthetic methodologies are essential. Future research should prioritize:
Improved Enantiocontrol: Developing new catalytic systems or strategies that offer even higher enantioselectivity and diastereoselectivity, potentially reducing the need for laborious purification of enantiomers.
Scalability and Efficiency: Designing synthetic routes that are highly efficient, atom-economical, and amenable to large-scale production. This includes exploring greener chemistry approaches, reducing the number of synthetic steps, and minimizing waste generation.
Divergent Synthesis: Developing modular synthetic strategies that allow for the rapid and diverse generation of this compound analogues from common intermediates, facilitating structure-activity relationship (SAR) studies.
Table 1: Enantioselective Synthesis of this compound and Related Compounds
| Compound | Key Synthetic Strategy | Enantiocontrol (Exo/Endo) | Reference |
| This compound | Asymmetric Diels-Alder cycloaddition | Up to 13:1 | uni.lunih.gov |
| Kuwanon X | Asymmetric Diels-Alder cycloaddition | Not specified for X only | uni.lunih.gov |
| Kuwanol A | Asymmetric Diels-Alder cycloaddition, intramolecular ketalization | Not specified for A only | nih.gov |
Comprehensive Mechanistic Characterization in Emerging Biological Systems and Pathways
While other kuwanons have demonstrated diverse biological activities, the specific mechanistic characterization of this compound in a broad range of biological systems and pathways remains an unexplored area. Related compounds offer insights into potential avenues for this compound research:
Neuroprotection: Kuwanon G has shown neuroprotective effects by modulating the PI3K/Akt/GSK3αβ signaling pathway and exhibiting anti-oxidative stress and anti-inflammatory properties mitoproteome.orgbidd.group. Investigating if this compound shares similar neuroprotective mechanisms or acts on other related pathways could be highly beneficial.
Anticancer Activity: Kuwanon C has demonstrated anti-tumor effects by interacting with mitochondrial and endoplasmic reticulum membranes, inducing reactive oxygen species (ROS) production, disrupting cell cycle progression, and stimulating apoptotic signaling pathways in cancer cells wikipedia.orgebi.ac.ukinvivochem.cn. Exploring this compound's potential in various cancer models and elucidating its specific molecular interactions within cellular organelles and apoptotic pathways is crucial.
Antimicrobial and Antiviral Effects: Kuwanons have exhibited activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) by disrupting proton motive force and membrane permeability thegoodscentscompany.comuni.lu, and antiviral activity against H9N2 influenza virus univie.ac.at and HIV-1 (Kuwanon L). Comprehensive studies are needed to determine if this compound possesses similar or enhanced antimicrobial/antiviral properties and to delineate the underlying mechanisms.
Other Potential Activities: Given the broad bioactivity profile of Morus compounds, investigating this compound in emerging areas such as metabolic disorders, autoimmune diseases, or fibrotic conditions could reveal novel therapeutic applications.
Discovery of New Molecular Targets and Interacting Signaling Networks
A critical step in understanding the therapeutic potential of this compound is the identification of its specific molecular targets and the signaling networks it modulates. While some preliminary insights exist for related kuwanons, a comprehensive target deconvolution for this compound is largely unaddressed. Future research should leverage advanced methodologies to:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and CRISPR-based screening to identify direct protein or nucleic acid targets of this compound.
Network Pharmacology: Utilizing computational approaches like network pharmacology, molecular docking, and molecular dynamics simulations to predict and validate potential targets and their interactions within complex biological networks mitoproteome.orgunivie.ac.at. This can help elucidate multi-target effects and synergistic interactions.
Signaling Pathway Mapping: Systematically mapping the downstream signaling pathways affected by this compound's interaction with its targets. This would involve phosphoproteomics, gene expression profiling, and metabolomics to understand the holistic cellular response.
Rational Design and Synthesis of Advanced Analogues with Enhanced Specificity and Potency
Understanding the structure-activity relationships (SAR) of this compound is paramount for the rational design and synthesis of advanced analogues with enhanced specificity, potency, and improved pharmacokinetic properties. SAR studies on other kuwanons have provided valuable preliminary insights:
Key Structural Features: For instance, the cyclohexene-phenyl ketones and isopentenyl groups have been identified as critical for the antibacterial activity of Kuwanon G thegoodscentscompany.com. The position and number of prenyl groups can significantly influence the biological activity, such as ACE enzyme inhibition by Kuwanon G and H.
Simplification of Structures: Research on chalcone-based compounds, structurally related to kuwanons, has shown that even simplified chalcone structures can retain significant biological activity, such as HIF-1 inhibitory effects, suggesting that high structural complexity is not always a prerequisite for activity.
Future research should involve:
Systematic SAR Studies: Conducting extensive SAR studies on this compound by synthesizing a library of analogues with precise modifications to its core structure, peripheral groups, and stereochemistry.
Computational Design: Employing computational chemistry tools, including de novo design and virtual screening, to predict novel analogues with desired properties and to optimize existing scaffolds.
Targeted Synthesis: Focusing synthetic efforts on analogues that are predicted to have improved binding affinity to identified targets, enhanced selectivity, or better bioavailability.
Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects
To gain a holistic and systems-level understanding of this compound's biological effects, the integration of multi-omics data is indispensable. Traditional single-omics approaches often provide fragmented information, whereas a multi-omics strategy can reveal complex interactions and mechanisms that underpin biological processes. Future research should aim to:
Comprehensive Omics Profiling: Conduct integrated genomics, transcriptomics, proteomics, metabolomics, and lipidomics studies in response to this compound treatment in relevant biological models (e.g., cell lines, in vivo models).
Data Integration and Network Analysis: Develop and apply advanced computational and statistical tools for integrating diverse omics datasets. This includes network-based approaches to identify key perturbed pathways, molecular signatures, and potential biomarkers of this compound's activity.
Metabolic Fate and Biotransformation: Utilize multi-omics to comprehensively characterize the metabolic fate of this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its biotransformation products, which may also possess bioactivity (as seen with Kuwanon G metabolites mitoproteome.org), is crucial.
Exploration of Novel Analytical Techniques for Trace Analysis and In Situ Monitoring
Accurate and sensitive analytical techniques are fundamental for advancing this compound research, particularly for studying its behavior in complex biological matrices and for real-time monitoring. The ability to perform trace analysis and in situ measurements would provide unprecedented insights into its pharmacokinetics and pharmacodynamics. Future research should explore and develop:
High-Sensitivity Detection: Developing highly sensitive analytical methods, such as advanced mass spectrometry (MS) techniques (e.g., UHPLC-Q-TOF-MS mitoproteome.org) and hyphenated chromatography-spectroscopy methods, for the trace analysis of this compound and its metabolites in biological samples.
In Situ and Real-Time Monitoring: Innovating techniques for in situ and real-time monitoring of this compound in living systems. This could involve the development of biosensors, microanalytical systems, or advanced spectroscopic methods (e.g., Raman spectroscopy) that allow for non-invasive or minimally invasive measurements of its distribution, concentration, and interactions within cells or tissues.
Imaging Mass Spectrometry: Applying imaging mass spectrometry techniques to visualize the spatial distribution of this compound and its metabolites within biological tissues, providing crucial information on its tissue tropism and target engagement.
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
